3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide
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Overview
Description
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide is an organic compound characterized by the presence of both an indole and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amidation reaction. This can be achieved by reacting the intermediate product with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings, using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the dimethoxyphenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-yl)propanamide: Similar structure but with the indole nitrogen at a different position.
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-5-yl)propanamide: Similar structure but with the indole nitrogen at a different position.
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-2-yl)propanamide: Similar structure but with the indole nitrogen at a different position.
Uniqueness
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indole nitrogen and the presence of the dimethoxyphenyl group can significantly impact the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-17-8-6-13(12-18(17)24-2)7-9-19(22)21-16-5-3-4-15-14(16)10-11-20-15/h3-6,8,10-12,20H,7,9H2,1-2H3,(H,21,22) |
InChI Key |
VIOYCVITTBRDIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CN3)OC |
Origin of Product |
United States |
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